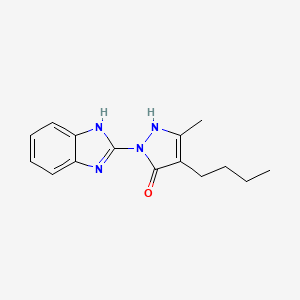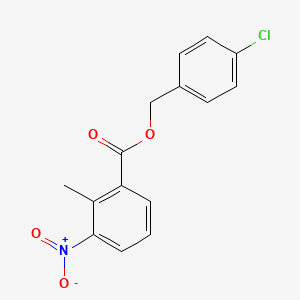
N~5~-(2-methylphenyl)-N~4~-2-pyridinyl-1H-imidazole-4,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(2-methylphenyl)-N~4~-2-pyridinyl-1H-imidazole-4,5-dicarboxamide, commonly known as 'Compound X', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
Compound X exerts its therapeutic effects by inhibiting specific enzymes involved in various cellular processes. It inhibits the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately results in apoptosis in cancer cells. Additionally, Compound X inhibits the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory cytokines. Inhibition of this enzyme leads to the suppression of inflammation.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, it has been found to induce the production of reactive oxygen species (ROS), which are involved in the induction of apoptosis in cancer cells. In anti-inflammatory research, Compound X has been found to reduce the production of prostaglandins, which are involved in the development of inflammation.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily checked using analytical techniques such as HPLC (high-performance liquid chromatography). Additionally, it has been extensively studied, and its mechanism of action is well understood.
However, there are also limitations associated with the use of Compound X in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its potency can vary depending on the cell line being used, which can make it difficult to compare results across different experiments.
未来方向
There are several future directions for research on Compound X. One potential area of research is the development of novel derivatives of Compound X with improved solubility and potency. Additionally, further research is needed to understand the mechanism of action of Compound X in more detail. This could lead to the identification of new targets for cancer therapy and anti-inflammatory therapy.
Another potential area of research is the development of combination therapies involving Compound X and other anticancer or anti-inflammatory agents. This could lead to synergistic effects, enhancing the therapeutic efficacy of these agents.
Conclusion:
In conclusion, Compound X is a chemical compound with significant potential for therapeutic applications. It has been extensively studied for its anticancer, anti-inflammatory, and antifungal properties. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, there are also limitations associated with its use. Future research on Compound X could lead to the development of novel therapies for cancer and inflammatory diseases.
合成方法
The synthesis of Compound X involves the reaction of 2-aminopyridine and 2-methylbenzoic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction leads to the formation of Compound X as a white solid, which is then purified using column chromatography.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antifungal properties. In cancer research, Compound X has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In anti-inflammatory research, Compound X has been found to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammation. It has been shown to be effective in treating various inflammatory diseases such as rheumatoid arthritis and asthma.
In antifungal research, Compound X has been found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. It has been shown to be effective in treating fungal infections, making it a potential candidate for antifungal therapy.
属性
IUPAC Name |
4-N-(2-methylphenyl)-5-N-pyridin-2-yl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11-6-2-3-7-12(11)21-16(23)14-15(20-10-19-14)17(24)22-13-8-4-5-9-18-13/h2-10H,1H3,(H,19,20)(H,21,23)(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAJDFJCDFNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4,5-dicarboxylic acid, 5-pyridin-2-ylamide 4-O-tolylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)

![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)



![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)

![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)